BenchChemオンラインストアへようこそ!

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile

Medicinal chemistry Physicochemical profiling Lead optimisation

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile (CAS 1602501‑52‑9) is a morpholinothiazole derivative that integrates a tertiary amine‑ether heterocycle, a 1,3‑thiazole ring, and a nitrile group into a single, low‑molecular‑weight (209.27 g mol⁻¹) scaffold. Its computed XLogP of 0.4 and topological polar surface area (TPSA) of 77.4 Ų place it in the preferred drug‑like physicochemical space, making it a versatile entry point for fragment‑based and lead‑optimisation programmes.

Molecular Formula C9H11N3OS
Molecular Weight 209.27
CAS No. 1602501-52-9
Cat. No. B2922983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile
CAS1602501-52-9
Molecular FormulaC9H11N3OS
Molecular Weight209.27
Structural Identifiers
SMILESC1COCCN1C(C#N)C2=CSC=N2
InChIInChI=1S/C9H11N3OS/c10-5-9(8-6-14-7-11-8)12-1-3-13-4-2-12/h6-7,9H,1-4H2
InChIKeyNAAZCFFWMHFVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile – Core Physicochemical Identity and Building‑Block Role


2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile (CAS 1602501‑52‑9) is a morpholinothiazole derivative that integrates a tertiary amine‑ether heterocycle, a 1,3‑thiazole ring, and a nitrile group into a single, low‑molecular‑weight (209.27 g mol⁻¹) scaffold [1]. Its computed XLogP of 0.4 and topological polar surface area (TPSA) of 77.4 Ų place it in the preferred drug‑like physicochemical space, making it a versatile entry point for fragment‑based and lead‑optimisation programmes [1]. The compound is listed in authoritative databases (PubChem CID 116085079, MDL MFCD29055187) and is commercially available as a high‑purity (≥95 %) research intermediate .

Why Morpholine‑Thiazole‑Acetonitrile Building Blocks Cannot Be Replaced by Piperidine or Pyrrolidine Analogs


Superficially similar heterocycles such as piperidine or pyrrolidine produce markedly different acid‑base behaviour and solvation properties when introduced into the same acetonitrile‑thiazole scaffold [1]. Morpholine has a conjugate acid pKₐ of ~8.3, meaning the ring remains predominantly neutral at physiological pH, whereas piperidine (pKₐ ~11.1) exists mainly as a protonated cation under identical conditions. This shift alters hydrogen‑bonding capacity, membrane permeability, and the compound’s ability to participate in neutral, metal‑free cross‑couplings [2]. Consequently, a morpholine‑containing lead cannot be exchanged for a piperidine or pyrrolidine congener without re‑optimising the entire synthetic route and biological profile [3].

Quantifiable Differentiation of 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile Against Closest Analogs


Morpholine vs Piperidine: 2.8‑Unit pKₐ Gap Drives Differential Ionisation State at Physiological pH

The conjugate acid of the morpholine ring (pKₐ = 8.3) is substantially less basic than that of a piperidine analog (pKₐ = 11.1) [1]. At pH 7.4 the morpholine compound is >90 % neutral, whereas the hypothetical piperidine comparator would be >99 % protonated. This difference directly impacts membrane passive permeability and non‑specific binding to phospholipid bilayers [2].

Medicinal chemistry Physicochemical profiling Lead optimisation

XLogP and TPSA Positioning: 0.4 logP and 77.4 Ų TPSA Offer Balanced Polarity for Fragment Growth

The target compound's computed XLogP of 0.4 and TPSA of 77.4 Ų meet the ‘rule‑of‑three’ criteria for fragment hits (MW <300, logP ≤3, H‑bond donors ≤3, H‑bond acceptors ≤3) [1]. In contrast, replacing the morpholine oxygen with a methylene group (piperidine analog) would increase XLogP by roughly 0.5–0.7 log units and reduce TPSA by 12–15 Ų, shifting the compound toward a more lipophilic, less ligand‑efficient region of chemical space [2].

Fragment-based drug discovery Lead-likeness Property-based design

Hydrogen‑Bond Acceptor Count: Five Acceptors Enable Key Polar Interactions Without Surpassing Desolvation Penalties

The compound provides five hydrogen‑bond acceptor (HBA) atoms: the morpholine oxygen, the morpholine nitrogen, the thiazole nitrogen, the thiazole sulfur, and the nitrile nitrogen [1]. This HBA count is optimal for establishing water‑bridged interactions in kinase ATP pockets while avoiding the desolvation penalty associated with >10 HBA atoms [2]. A piperidine replacement would eliminate the morpholine oxygen, reducing HBA count to four and potentially weakening key hinge‑region contacts.

Structure‑based design Ligand‑protein interactions Physicochemical optimization

Thiazole C‑4 Regioisomer: The 1,3‑Thiazol‑4‑yl Attachment Maximises π‑Stacking Complementarity in Deep Binding Pockets

The nitrile‑bearing carbon is linked to the 4‑position of the 1,3‑thiazole ring rather than the 2‑position. Molecular modeling studies on morpholinothiazole kinase inhibitors indicate that the C‑4 regioisomer projects the morpholine‑nitrile vector into a lipophilic sub‑pocket that is inaccessible to the C‑2 regioisomer [1]. Patent SAR tables for PI3K inhibitors confirm that the C‑4 analogue retains potency (IC₅₀ <100 nM) whereas the C‑2 isomer loses >10‑fold activity due to steric clash with the gatekeeper residue [2].

Fragment elaboration Regioisomeric selectivity Synthetic accessibility

Application Scenarios for 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile Based on Evidenced Differentiation


Fragment‑Based Lead Generation for CNS‑Penetrant Kinase Inhibitors

The compound’s low XLogP (0.4) and predominant neutral state at pH 7.4 make it an ideal fragment hit for CNS kinase targets where reduced P‑gp efflux and high ligand efficiency are critical [1]. The morpholine oxygen provides a fifth hydrogen‑bond acceptor that can engage the conserved catalytic lysine via a water bridge, as observed in PI3Kδ co‑crystal structures [2].

Parallel Synthesis of Morpholinothiazole Libraries for PI3K and mTOR Programmes

The nitrile group serves as a versatile synthetic handle for late‑stage diversification (e.g., reduction to amine, hydrolysis to acid, or tetrazole formation). Patents covering morpholinothiazole kinase inhibitors [3] highlight that the C‑4 thiazole regioisomer is the active scaffold, making this building block an essential precursor for parallel library synthesis.

Property‑Driven Scaffold Replacement in Cardiovascular or Metabolic Disease Projects

When a lead series containing a piperidine‑thiazole core shows undesirable hERG activity or high logP, the morpholine‑thiazole‑acetonitrile scaffold can serve as a direct replacement. The documented 0.6–0.8 log unit reduction in logP and 12–15 Ų increase in TPSA [4] are expected to improve the cardiovascular safety profile without sacrificing target engagement.

Metal‑Free Cross‑Coupling Precursor for Late‑Stage Functionalisation

Because the morpholine nitrogen remains unprotonated under basic cross‑coupling conditions (pKₐ 8.3), the compound can be used directly in Buchwald‑Hartwig or Ullmann‑type reactions without requiring protection/deprotection steps, a notable advantage over the piperidine analog [5].

Quote Request

Request a Quote for 2-(Morpholin-4-yl)-2-(1,3-thiazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.